

Application Note: Synthesis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one

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Compound of Interest

Compound Name: 3-Amino-5,5-dimethyl-2-cyclohexen-1-one

Cat. No.: B1266611

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Introduction

3-Amino-5,5-dimethyl-2-cyclohexen-1-one, an enaminone derived from dimedone, is a versatile building block in organic synthesis. Enaminones are valuable intermediates in the preparation of a wide range of heterocyclic compounds and have been utilized in the synthesis of pharmaceuticals and other biologically active molecules.^{[1][2]} This application note provides a detailed protocol for the synthesis of **3-Amino-5,5-dimethyl-2-cyclohexen-1-one** from 5,5-dimethylcyclohexane-1,3-dione (dimedone) and an ammonia source. The procedure is robust and can be readily implemented in a standard laboratory setting.

Reaction Principle

The synthesis involves the condensation reaction between the 1,3-dicarbonyl compound, dimedone, and an amine. In this protocol, ammonium acetate serves as a convenient in-situ source of ammonia. The reaction proceeds via nucleophilic attack of the ammonia on one of the carbonyl groups of dimedone, followed by dehydration to yield the stable enaminone product.

Experimental Protocol

Materials and Equipment

- 5,5-Dimethylcyclohexane-1,3-dione (Dimedone, $C_8H_{12}O_2$, Molar Mass: 140.18 g/mol)

- Ammonium acetate ($\text{CH}_3\text{COONH}_4$, Molar Mass: 77.08 g/mol)
- Toluene
- Round-bottom flask
- Dean-Stark apparatus or equivalent setup for azeotropic removal of water
- Reflux condenser
- Heating mantle with magnetic stirrer
- Büchner funnel and filter flask
- Standard laboratory glassware
- Rotary evaporator

Procedure

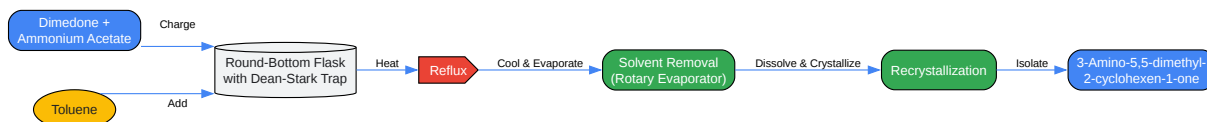
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, combine dimedone (1.0 eq) and ammonium acetate (1.1 eq).
- **Solvent Addition:** Add a suitable volume of toluene to the flask to ensure adequate stirring and reflux.
- **Reaction:** Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected, which typically indicates the completion of the reaction.
- **Work-up:**
 - Allow the reaction mixture to cool to room temperature.
 - Remove the toluene under reduced pressure using a rotary evaporator.
 - The crude product is obtained as a solid.

- Purification:
 - The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the pure **3-Amino-5,5-dimethyl-2-cyclohexen-1-one**.
 - Filter the recrystallized product using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

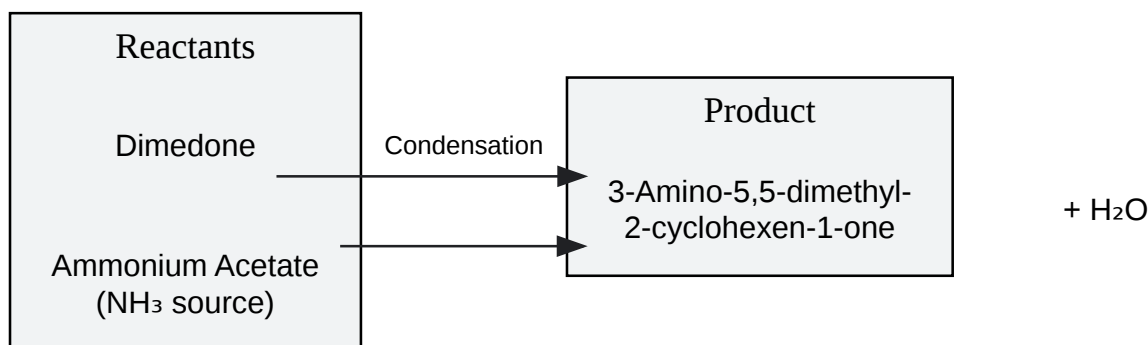
Parameter	Value
Reactants	
Dimedone	1.0 molar equivalent
Ammonium Acetate	1.1 molar equivalent
Solvent	Toluene
Reaction Temperature	Reflux (B.P. of Toluene: ~111 °C)
Reaction Time	Until completion (cessation of water collection)
Product	3-Amino-5,5-dimethyl-2-cyclohexen-1-one
CAS Number	873-95-0
Molecular Formula	C ₈ H ₁₃ NO[3]
Molecular Weight	139.19 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	166 °C
Purity	>98% after recrystallization

Visualizations



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Caption: Experimental workflow for the synthesis of **3-Amino-5,5-dimethyl-2-cyclohexen-1-one**.



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References

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- 2. researchgate.net [researchgate.net]
- 3. 3-Amino-5,5-dimethyl-2-cyclohexen-1-one | C₈H₁₃NO | CID 136680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Application Note: Synthesis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266611#synthesis-of-3-amino-5-5-dimethyl-2-cyclohexen-1-one-from-dimedone\]](https://www.benchchem.com/product/b1266611#synthesis-of-3-amino-5-5-dimethyl-2-cyclohexen-1-one-from-dimedone)

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